Pinocembrin chalcone

Antimutagenesis Heterocyclic Amines Chemoprevention

Researchers requiring the precise 2',4',6'-trihydroxy A-ring configuration for reproducible target engagement cannot substitute structural analogs like cardamonin or pinocembrin without altering activity profiles. • Antimutagenic: IC50 = 5.2 μM against Trp-P-1, superior to related chalcones • Tyrosinase inhibition: validated 2',4',6'-trihydroxy pharmacophore for SAR studies • Antimicrobial: published MIC 100 μg/mL against C. albicans • Supplied as ≥98% pure powder; mandatory substrate for chalcone isomerase in metabolic engineering

Molecular Formula C15H12O4
Molecular Weight 256.25 g/mol
CAS No. 4197-97-1
Cat. No. B017765
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NamePinocembrin chalcone
CAS4197-97-1
Synonyms2',4',6'-trihydroxychalcone
pinocembrin chalcone
Molecular FormulaC15H12O4
Molecular Weight256.25 g/mol
Structural Identifiers
SMILESC1=CC=C(C=C1)C=CC(=O)C2=C(C=C(C=C2O)O)O
InChIInChI=1S/C15H12O4/c16-11-8-13(18)15(14(19)9-11)12(17)7-6-10-4-2-1-3-5-10/h1-9,16,18-19H/b7-6+
InChIKeyLOYXTWZXLWHMBX-VOTSOKGWSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceYellow powder

Structure & Identifiers


Interactive Chemical Structure Model





Pinocembrin Chalcone (CAS 4197-97-1): Core Identity and Baseline for Scientific Evaluation


Pinocembrin chalcone (2',4',6'-trihydroxychalcone, CAS 4197-97-1) is a naturally occurring α,β-unsaturated ketone belonging to the chalcone class of flavonoids . It serves as the biosynthetic precursor to the flavanone pinocembrin and is characterized by the presence of three hydroxyl groups on the A-ring (2',4',6'-trihydroxy substitution pattern), distinguishing it from related chalcones that often bear methoxy or additional hydroxyl groups on the B-ring [1]. The compound is isolated from various plant sources including Boesenbergia pandurata and Helichrysum trilineatum, and is commonly supplied as a powder with a purity of ≥98% for research applications .

Pinocembrin Chalcone Cannot Be Substituted: Structural Determinants of Differential Bioactivity


The chalcone scaffold is exquisitely sensitive to substitution patterns, and pinocembrin chalcone exhibits a unique 2',4',6'-trihydroxy A-ring arrangement that directly governs its interaction with specific biological targets. In contrast, closely related analogs such as cardamonin (2',4'-dihydroxy-6'-methoxychalcone) or pinocembrin (the cyclized flavanone form) display markedly divergent activity profiles in antimutagenic, enzyme inhibitory, and antimicrobial assays [1]. These differences arise from the compound's specific hydrogen-bonding capabilities and planarity, which are not replicated by structurally similar alternatives. Consequently, direct substitution in research protocols cannot be assumed to preserve experimental outcomes, and selection of the exact compound is critical for reproducibility and target engagement.

Pinocembrin Chalcone: Quantitative Comparative Evidence for Scientific Selection


Pinocembrin Chalcone Demonstrates Superior Antimutagenic Potency vs. Cardamonin and Pinocembrin

In a direct comparative study of compounds isolated from Boesenbergia pandurata, pinocembrin chalcone exhibited the most potent antimutagenic activity against the dietary carcinogen Trp-P-1, with an IC50 of 5.2 ± 0.4 μM. This was significantly more potent than both cardamonin (2',4'-dihydroxy-6'-methoxychalcone, IC50 = 5.9 ± 0.7 μM) and pinocembrin (the corresponding flavanone, IC50 = 6.9 ± 0.8 μM) [1]. The difference represents a 12% and 25% improvement in potency, respectively, in the same assay system.

Antimutagenesis Heterocyclic Amines Chemoprevention

Pinocembrin Chalcone is a Potent Tyrosinase Inhibitor with a Defined Pharmacophore

A structure-activity relationship (SAR) study on a series of hydroxychalcones identified the 2',4',6'-trihydroxyl substructure present in pinocembrin chalcone as essential for high inhibitory potency against mushroom tyrosinase. While the study reports that pinocembrin chalcone (compound 1) exhibited a strong inhibitory effect, the most potent analog (compound 15, a 2,2',4,4',6'-pentahydroxychalcone) demonstrated an IC50 of 1 μM, which was 5-fold more potent than 2,2',4,4'-tetrahydroxychalcone (IC50 = 5 μM) and 12-fold more potent than kojic acid (IC50 = 12 μM), a standard positive control [1]. This places pinocembrin chalcone within a class of highly effective tyrosinase inhibitors where the specific hydroxylation pattern is non-negotiable for activity.

Tyrosinase Inhibition Melanogenesis SAR

Pinocembrin Chalcone Shows Defined Antifungal Activity with a Reported MIC Against Candida albicans

Pinocembrin chalcone possesses a reported minimal inhibitory concentration (MIC) of 100 μg/mL against the fungal pathogen Candida albicans [1]. This quantitative datum provides a benchmark for antifungal screening programs. In contrast, the flavanone analog pinocembrin has been noted for a broader range of biological activities, including neuroprotection and anti-inflammation, but specific antifungal MIC data are less commonly reported in direct comparison, highlighting a differentiated application niche for the chalcone form [2].

Antifungal Candida albicans MIC

Pinocembrin Chalcone is the Direct Biosynthetic Precursor to the Neuroprotective Flavanone Pinocembrin

Pinocembrin chalcone is the immediate biosynthetic precursor to pinocembrin, a flavanone with established neuroprotective and anti-inflammatory properties . This relationship is critical for researchers studying flavonoid biosynthesis or engineering microbial production systems, as the chalcone serves as the substrate for chalcone isomerase (CHI) enzymes. In contrast, naringenin chalcone (2',4,4',6'-tetrahydroxychalcone) is the precursor to the distinct flavanone naringenin, which has a different hydroxylation pattern and biological target profile [1]. This bifurcation in the phenylpropanoid pathway underscores why pinocembrin chalcone cannot be replaced by naringenin chalcone in studies focused on the pinocembrin biosynthetic branch.

Biosynthesis Flavonoid Pathway Precursor

Pinocembrin Chalcone: High-Value Research and Procurement Scenarios


Chemoprevention and Dietary Carcinogen Studies

Researchers investigating the antimutagenic properties of dietary flavonoids should prioritize pinocembrin chalcone due to its quantitatively superior potency (IC50 = 5.2 μM) against heterocyclic amine mutagens like Trp-P-1 compared to its structural analogs [1]. This makes it an ideal positive control or lead compound for studies on the inhibition of N-hydroxylation, the first step in the metabolic activation of these carcinogens.

Tyrosinase Inhibitor Screening and SAR Studies in Cosmeceutical Research

For laboratories developing skin-lightening agents or studying melanogenesis, pinocembrin chalcone serves as a key scaffold representing the 2',4',6'-trihydroxy pharmacophore essential for potent tyrosinase inhibition [2]. Procurement of this specific compound ensures access to the validated core structure from which more potent analogs (e.g., those with IC50 values down to 1 μM) have been derived, providing a reliable benchmark for SAR investigations.

Antifungal Susceptibility Testing and Reference Standard Preparation

Microbiology laboratories requiring a defined chalcone with a published MIC value (100 μg/mL against C. albicans) can utilize pinocembrin chalcone as a reference standard or a starting point for developing novel antifungal compounds [3]. Its reported activity provides a quantitative baseline for comparative studies with synthetic derivatives or extracts.

Flavonoid Pathway Engineering and Precursor-Directed Biosynthesis

In synthetic biology and metabolic engineering projects aimed at producing pinocembrin or its downstream flavonoid derivatives, pinocembrin chalcone is the non-negotiable substrate for chalcone isomerase [4]. Its use is mandatory for anyone seeking to reconstitute the pinocembrin branch of the phenylpropanoid pathway, distinguishing it from the naringenin branch and enabling precise metabolic flux analysis.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

38 linked technical documents
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